

Erianin: A Technical Guide to its Chemical Structure, Bibenzyl Classification, and Biological Activity

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Compound of Interest

Compound Name: *Erianin*

Cat. No.: *B049306*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Erianin, a bibenzyl compound isolated from *Dendrobium* species, has garnered significant attention in the scientific community for its potent anti-tumor and other pharmacological activities. This technical guide provides a comprehensive overview of **Erianin**, focusing on its chemical structure, classification, and the molecular mechanisms underlying its biological effects. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a summary of its physicochemical and biological properties in structured tables. Furthermore, this guide visualizes the intricate signaling pathways modulated by **Erianin** using the DOT language for Graphviz, offering a clear and detailed understanding of its mode of action for researchers and drug development professionals.

Chemical Structure and Bibenzyl Classification

Erianin is a bibenzyl derivative, a class of natural phenolic compounds characterized by two phenyl rings linked by an ethylene bridge.^[1] Its chemical structure consists of two substituted aromatic rings connected by a two-carbon bridge.

Chemical Name: 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol^{[2][3][4]}

Molecular Formula: C₁₈H₂₂O₅^[5]

Molecular Weight: 318.36 g/mol

The core structure of **Erianin** is the bibenzyl scaffold, which is biosynthesized in plants through the phenylpropanoid pathway. The specific substitution pattern on the phenyl rings, particularly the presence of methoxy and hydroxy groups, is crucial for its biological activity.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of **Erianin** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Erianin

Property	Value	Reference(s)
IUPAC Name	2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol	
Molecular Formula	C ₁₈ H ₂₂ O ₅	
Molecular Weight	318.36 g/mol	
CAS Number	95041-90-0	
Appearance	Crystalline solid	
Purity	≥98%	
Solubility	Soluble in DMSO, ethanol, DMF, chloroform, acetone. Sparingly soluble in aqueous buffers.	
Storage	-20°C	
SMILES	COc1ccc(CCc2cc(OC)c(OC)c(OC)c2)cc1O	

Table 2: Summary of Biological Activities of Erianin

Activity	Cell Lines/Model	IC ₅₀ /Effective Concentration	Key Findings	Reference(s)
Anti-proliferative	Osteosarcoma (143B, MG63.2)	IC ₅₀ : 17.20 - 88.69 nM	Dose- and time-dependent inhibition of cell viability.	
Lung Cancer (H460, H1299)	IC ₅₀ : 21.89 - 61.33 nM	Significant reduction in cell survival.		
Bladder Cancer (KU-19-19, RT4)	Dose-dependent	Decreased cell viability.		
Breast Cancer (T47D)	40 - 160 nM	Significant decrease in cell viability.		
Apoptosis Induction	Osteosarcoma (143B, MG63.2)	25 - 50 nM	Induction of both extrinsic and intrinsic apoptotic pathways.	
Gastric Cancer (MGC803, MKN45)	50 - 400 nM	Increased number of apoptotic cells.		
Bladder Cancer (EJ, T24)	Not specified	Triggered apoptosis via caspase activation.		
Cell Cycle Arrest	Osteosarcoma (143B, MG63.2)	25 - 50 nM	G2/M phase arrest.	
Lung Cancer (H460, H1299)	50 - 100 nM	G2/M phase arrest.		
Bladder Cancer (KU-19-19, RT4)	Dose-dependent	G2/M phase arrest.		

Inhibition of Migration	Gastric Cancer (MGC803, MKN45)	Not specified	Inhibition of scratch repair and migration.
Osteosarcoma (MG-63, U-2 OS)	Not specified	Inhibition of cell migration.	

Experimental Protocols

This section provides detailed methodologies for the isolation of **Erianin** from its natural source and for key in vitro biological assays.

Isolation of Erianin from *Dendrobium chrysotoxum*

This protocol is based on the principles described in the cited patent for the extraction of **Erianin**.

Materials:

- Dried and powdered *Dendrobium chrysotoxum* stems
- Ethyl acetate
- Neutral aluminum oxide
- Organic solvents for elution (e.g., petroleum ether-chloroform, petroleum ether-acetone gradients)
- Silica gel thin-layer chromatography (TLC) plates
- Methanol or acetone for recrystallization

Procedure:

- Extraction:
 1. Immerse the powdered *Dendrobium chrysotoxum* in ethyl acetate.

2. Employ microwave-assisted extraction to enhance efficiency.
 3. Concentrate the resulting ethyl acetate extract under reduced pressure at 60-65°C to obtain a crude extractive.
- Column Chromatography:
 1. Mix the crude extractive with neutral aluminum oxide.
 2. Pack a chromatography column with the aluminum oxide-extractive mixture.
 3. Elute the column with a gradient of organic solvents (e.g., petroleum ether-chloroform or petroleum ether-acetone).
 4. Monitor the fractions using silica gel TLC.
 - Fraction Collection and Purification:
 1. Collect fractions with an R_f value between 0.2 and 0.6.
 2. Recover the solvent from the collected fractions by evaporation.
 3. Concentrate the resulting solution and allow it to crystallize.
 - Recrystallization:
 1. Recrystallize the crude **Erianin** from methanol or acetone to obtain a purified product.
 - Drying:
 1. Dry the purified crystals to obtain **Erianin** with a purity of >97%.

Cell Viability Assay (CCK-8 Method)

This protocol is adapted from studies investigating the anti-proliferative effects of **Erianin**.

Materials:

- Human cancer cell lines (e.g., osteosarcoma, lung cancer, bladder cancer)

- 96-well plates
- Complete cell culture medium
- **Erianin** stock solution (dissolved in DMSO)
- Cell Counting Kit-8 (CCK-8) solution
- Microplate reader

Procedure:

- Cell Seeding:
 1. Seed cells in a 96-well plate at a density of 3×10^4 to 5×10^3 cells/well and incubate overnight.
- **Erianin** Treatment:
 1. Treat the cells with various concentrations of **Erianin** (e.g., 0, 10, 25, 50, 100 nM). Ensure the final DMSO concentration is below 0.05%.
 2. Incubate for 24, 48, or 72 hours.
- CCK-8 Assay:
 1. Add 10 μ L of CCK-8 solution to each well.
 2. Incubate the plate at 37°C for 2 hours.
- Measurement:
 1. Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on methodologies used to assess **Erianin**-induced apoptosis.

Materials:

- Human cancer cell lines
- 6-well plates
- **Erianin** stock solution
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 1. Seed approximately 6×10^5 cells/well in 6-well plates and treat with desired concentrations of **Erianin** for 24 hours.
- Cell Harvesting and Staining:
 1. Collect the cells and resuspend them in 100 μ L of 1x binding buffer.
 2. Add 5 μ L of FITC Annexin V and 10 μ L of Propidium Iodide (PI).
 3. Incubate at room temperature in the dark for 15 minutes.
 4. Add 200-400 μ L of 1x binding buffer.
- Flow Cytometry Analysis:
 1. Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Western Blot Analysis

This protocol provides a general procedure for analyzing protein expression changes induced by **Erianin**.

Materials:

- Human cancer cell lines
- 6-well plates
- **Erianin** stock solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary and secondary antibodies
- Chemiluminescent substrate and imaging system

Procedure:

- Cell Lysis:
 1. Seed 5×10^5 cells/well in 6-well plates and treat with **Erianin** (e.g., 0, 10, 25, 50 nM) for 24 hours.
 2. Lyse the cells in ice-cold RIPA buffer.
 3. Centrifuge to collect the supernatant containing the protein lysate.
- Protein Quantification:
 1. Determine the protein concentration using a BCA assay.
- Electrophoresis and Transfer:

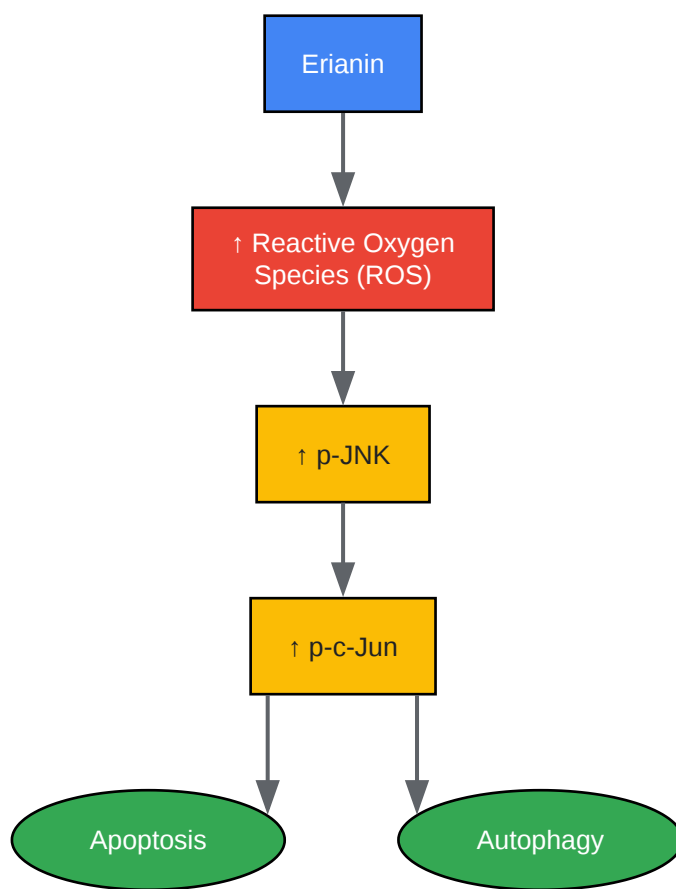
1. Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
 2. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 1. Block the membrane with blocking buffer.
 2. Incubate with the primary antibody overnight at 4°C.
 3. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
 - Detection:
 1. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by Erianin

Erianin exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate the major pathways affected by **Erianin**.

ROS-JNK Signaling Pathway

Erianin induces the production of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis and autophagy.

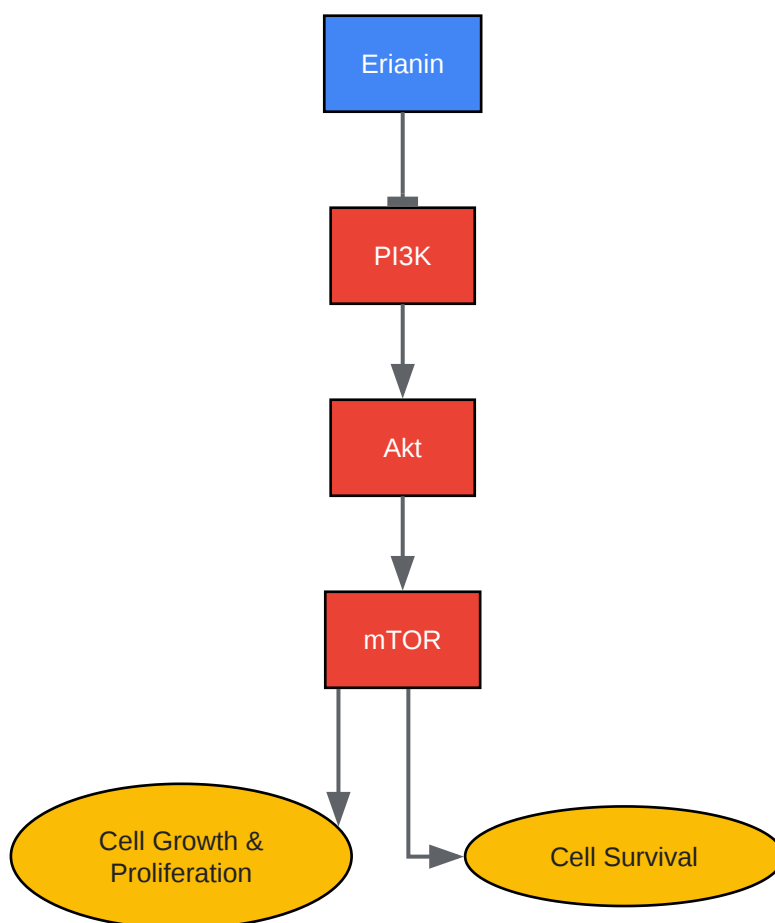


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Erianin induces apoptosis and autophagy via the ROS/JNK signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

Erianin inhibits the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.

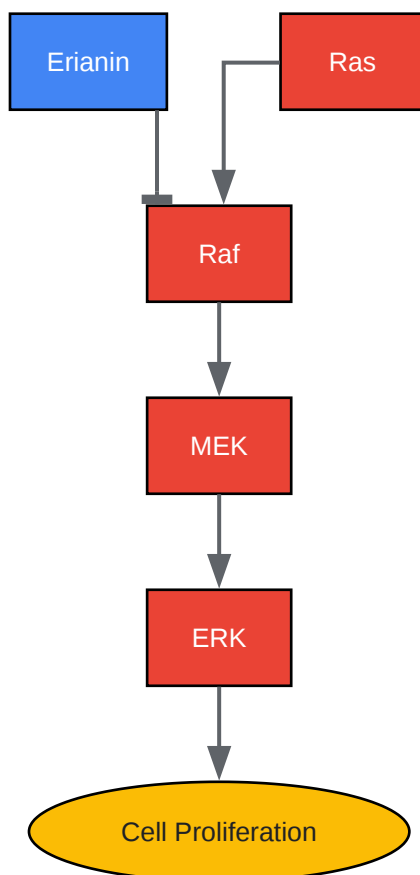


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Erianin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

Erianin has been shown to suppress the MAPK/ERK signaling cascade, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation and survival.

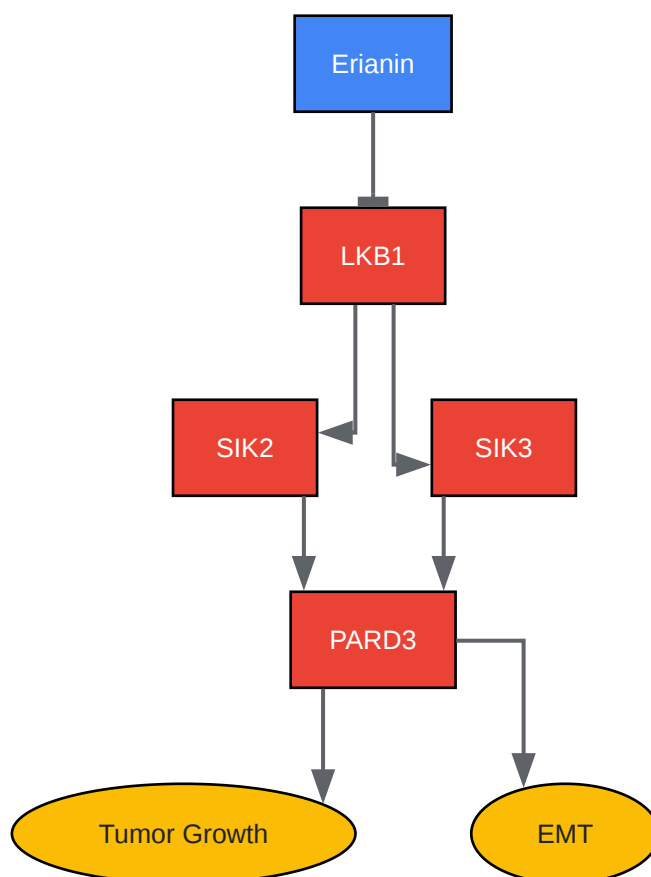


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Erianin suppresses the MAPK/ERK signaling pathway.

LKB1-SIK2/3-PARD3 Signaling Pathway

In gastric cancer, **Erianin** has been found to inhibit the LKB1-SIK2/3-PARD3 signaling axis, which is associated with tumor growth and epithelial-mesenchymal transition (EMT).



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Erianin inhibits the LKB1-SIK2/3-PARD3 signaling pathway in gastric cancer.

Conclusion

Erianin is a promising natural compound with significant potential for drug development, particularly in the field of oncology. Its multifaceted mechanism of action, involving the modulation of several key signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers and scientists, offering detailed information on **Erianin**'s chemical and biological characteristics, as well as standardized protocols for its study. The visualization of its signaling pathways offers a clear framework for understanding its complex cellular effects and for designing future studies to fully elucidate its therapeutic potential.

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